molecular formula C7H12Cl2N2O2 B1452310 4,6-Dimethoxypyridin-3-amine dihydrochloride CAS No. 50503-42-9

4,6-Dimethoxypyridin-3-amine dihydrochloride

Cat. No.: B1452310
CAS No.: 50503-42-9
M. Wt: 227.09 g/mol
InChI Key: BDDBXMMGHYQMRQ-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyridin-3-amine dihydrochloride is an organic compound with the molecular formula C7H12Cl2N2O2 and a molecular weight of 227.09 g/mol . It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 6 positions and an amine group at the 3 position, along with two hydrochloride groups. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxypyridin-3-amine dihydrochloride typically involves the reaction of 4,6-dimethoxypyridine with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxypyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4,6-Dimethoxypyridin-3-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxypyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxypyridin-3-amine dihydrochloride is unique due to the presence of both methoxy groups and the dihydrochloride groups, which can influence its solubility, reactivity, and biological activity. These structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,6-dimethoxypyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.2ClH/c1-10-6-3-7(11-2)9-4-5(6)8;;/h3-4H,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDBXMMGHYQMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696053
Record name 4,6-Dimethoxypyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50503-42-9
Record name 4,6-Dimethoxypyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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